![molecular formula C26H23N3O B2825179 3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-60-2](/img/structure/B2825179.png)

3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

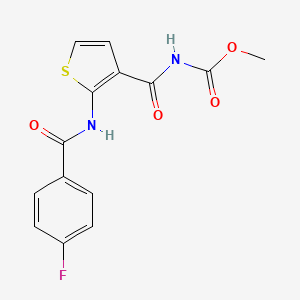

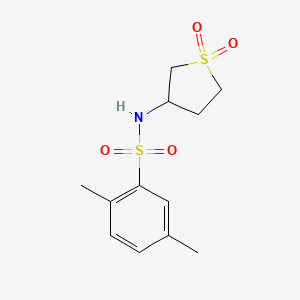

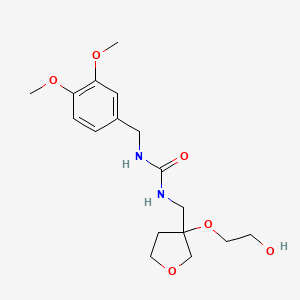

The compound “3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazolo[4,3-c]quinoline core, which is a type of heterocyclic compound. Attached to this core are a 3,4-dimethylphenyl group and a 3-methoxybenzyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazolo[4,3-c]quinoline core and the attachment of the 3,4-dimethylphenyl and 3-methoxybenzyl groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]quinoline core is a fused ring system that includes two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrazolo[4,3-c]quinoline core, as well as the electron-donating methoxy and methyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the methoxy and methyl groups could potentially increase its solubility in organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

The compound 3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline belongs to a class of chemicals that are significant for their potential applications in various fields of scientific research. Although the specific compound was not directly found in the literature, related compounds provide insight into the potential applications and methodologies that could be relevant.

Synthetic Methodologies and Derivatives : The synthesis of similar compounds, like 1-hydroxypyrazolo[3,4-c]quinolines, is achieved through various methodologies, including the condensation of 1-benzyloxypyrazoles with different substituents. These synthetic routes are essential for creating derivatives with potential biological or material science applications, demonstrating the versatility of pyrazoloquinoline scaffolds in synthetic chemistry (Pawlas et al., 2000).

Cytotoxic Activity : Compounds structurally related to this compound have been evaluated for their cytotoxic activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar heterocyclic core, show potent growth inhibitory properties against various cancer cell lines, suggesting potential anticancer applications (Deady et al., 2003).

Photophysical Properties : Amino derivatives of pyrazolo[3,4-b]quinolines have been studied for their photophysical properties, highlighting the utility of these compounds in the development of molecular logic switches and fluorescent materials. This research indicates the potential use of this compound derivatives in optoelectronic devices and sensors (Uchacz et al., 2016).

Pharmaceutical Intermediates : The practical and large-scale synthesis of related octahydrobenzo[g]quinoline derivatives has been reported, emphasizing their importance as intermediates for pharmaceutically active compounds. This suggests that this compound could serve as a precursor or intermediate in the synthesis of novel pharmaceuticals (Bänziger et al., 2000).

Supramolecular Aggregation : Studies on the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines reveal the impact of molecular structure on the formation of complex architectures. This could imply that specific derivatives of this compound might be used to engineer novel materials with defined supramolecular structures (Portilla et al., 2005).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O/c1-17-11-12-20(13-18(17)2)25-23-16-29(15-19-7-6-8-21(14-19)30-3)24-10-5-4-9-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVIXJBGAXWDNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2825102.png)

![[5-(4-chlorophenyl)-3-isoxazolyl]methyl N-phenylcarbamate](/img/structure/B2825105.png)

![Tert-butyl 3-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2825112.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2825114.png)

![Ethyl 6-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)picolinate](/img/structure/B2825116.png)